8-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one

Benzodiazepine SAR GABA_A Receptor Binding Regioisomer Pharmacology

8-Chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one (CAS 5571-50-6) is a 1,4-benzodiazepin-2-one derivative characterized by a chloro substituent at the 8-position and an unsubstituted lactam nitrogen. This compound serves as a core structural scaffold and a key synthetic intermediate in medicinal chemistry, notably for the development of endothelin receptor antagonists.

Molecular Formula C15H11ClN2O
Molecular Weight 270.72
CAS No. 5571-50-6
Cat. No. B2732850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one
CAS5571-50-6
Molecular FormulaC15H11ClN2O
Molecular Weight270.72
Structural Identifiers
SMILESC1C(=O)NC2=C(C=CC(=C2)Cl)C(=N1)C3=CC=CC=C3
InChIInChI=1S/C15H11ClN2O/c16-11-6-7-12-13(8-11)18-14(19)9-17-15(12)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)
InChIKeyZQNMREXZDXVUPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

8-Chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one (CAS 5571-50-6): Procurement-Ready Profile of a Key Benzodiazepine Scaffold


8-Chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one (CAS 5571-50-6) is a 1,4-benzodiazepin-2-one derivative characterized by a chloro substituent at the 8-position and an unsubstituted lactam nitrogen [1]. This compound serves as a core structural scaffold and a key synthetic intermediate in medicinal chemistry, notably for the development of endothelin receptor antagonists [2]. Unlike its clinically utilized 7-chloro regioisomer (nordazepam), the 8-chloro substitution pattern fundamentally alters its pharmacological profile and defines its primary utility as a research tool and building block rather than a final therapeutic agent [3].

Why 7-Chloro Benzodiazepines Cannot Substitute for 8-Chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one in Research and Synthesis


The simple interchange of 8-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one with its common 7-chloro analog, nordazepam, is invalid due to a fundamental regioisomeric difference that dictates both biological activity and synthetic utility. The position of the chlorine atom is a critical determinant of GABA_A receptor affinity; structure-activity relationship (SAR) studies on 1,4-benzodiazepines demonstrate that a 7-chloro substituent is optimal for anxiolytic activity, while an 8-chloro substituent leads to a significant reduction in receptor binding [1]. This single atomic shift fundamentally alters the compound's pharmacological properties, making the 7-chloro isomer unsuitable as a negative control in experiments designed around the 8-chloro scaffold's unique profile. Furthermore, the 8-chloro regioisomer is specifically employed as a starting material in patented synthetic routes, where its unique reactivity and steric properties enable the construction of specific, therapeutically relevant derivatives, a function that its 7-chloro counterpart cannot replicate [2].

Quantitative Differentiation Evidence for 8-Chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one vs. Analogs


Regioisomeric Differentiation: 8-Cl vs. 7-Cl Impact on Receptor Affinity

The 8-chloro substitution pattern on the benzodiazepine core, as present in 8-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one, is a critical regioisomeric variation from the therapeutically active 7-chloro configuration found in nordazepam. Foundational class-level SAR literature establishes that the 7-position is the primary site for electron-withdrawing substituents to confer high affinity for the benzodiazepine binding site on GABA_A receptors [1]. While direct, published head-to-head binding data for this specific compound versus nordazepam are absent from the accessible non-prohibited literature, the strong class-based inference is that the 8-chloro isomer possesses significantly lower GABA_A receptor affinity, potentially by an order of magnitude or more, which is the basis for its use as a non-anxiolytic scaffold [2]. This lack of high-affinity binding at the canonical target is a defining feature, not a flaw, for research applications requiring a non-GABAergic active scaffold.

Benzodiazepine SAR GABA_A Receptor Binding Regioisomer Pharmacology

Synthetic Utility: Enabling Endothelin Receptor Antagonist Synthesis vs. Inert Final Drug

The compound's primary documented application is as a foundational scaffold in a novel class of potent, dual-acting endothelin (ET) receptor antagonists, a therapeutic strategy for cardiovascular diseases [1]. The related 1,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-2-one derivatives, derived from this core structure, demonstrated in vitro ET_A/ET_B receptor affinities in the low nanomolar range. For example, the lead derivative rac-39au exhibited superior in vivo oral efficacy in reducing arterial blood pressure in Dahl salt-sensitive rats compared to racemic ambrisentan, rac-2 [1]. This application is entirely distinct from any direct therapeutic use of the compound itself, establishing its value as a synthetic intermediate for producing patentable, pharmacologically active molecules rather than as a final pharmaceutical agent.

Endothelin Receptor Antagonist Cardiovascular Disease Scaffold Diversification

Vendor-Specified Analytical Purity: Guaranteed Reproducibility vs. Uncharacterized Lab Stock

For reproducible research, procuring 8-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one from authenticated vendors provides a certified purity level that is often unverified in in-house synthesized or analog batches. Commercial suppliers offer this compound with a guaranteed purity of 90% or higher, accompanied by mass spectral (GC-MS) and other characterization data [1][2]. This specification provides a quantitative benchmark for experimental consistency that is typically absent when labs synthesize or replace the compound with a 'similar' analog, where purity and identity must be re-established de novo, costing time and resources.

Analytical Chemistry Chemical Procurement Quality Control

Metabolic Stability Differentiation: 8-Cl Substitution Impacts N-Dealkylation

The primary metabolic pathway for many 1,4-benzodiazepines involves N-dealkylation at the 1-position, a step that is heavily influenced by the electronic and steric environment of the diazepine ring, which differs between 7- and 8-substituted regioisomers. While the 7-chloro analog nordazepam is itself a major active metabolite of drugs like diazepam, formed through N-demethylation, the 8-chloro analog represents a distinct chemical entity whose metabolism is not well-characterized [1]. This implies a different metabolic fate and potential for distinct, non-anxiolytic metabolite profiles. For in vitro metabolism studies, this makes the 8-chloro compound a valuable, distinct substrate for probing cytochrome P450 isoform specificity, whereas using the 7-chloro analog would only replicate well-trodden metabolic pathways of clinical benzodiazepines.

Drug Metabolism Pharmacokinetics Cytochrome P450

Octanol-Water Partition Coefficient (XLogP3) Determines Non-GABAergic Targeting

The computed partition coefficient (XLogP3) for 8-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one is 2.6 [1]. This value is an important differentiator in the context of central nervous system (CNS) drug design, where an optimal LogP range (typically 2-4) is crucial for blood-brain barrier penetration. However, when considered alongside its predicted low GABA_A receptor affinity, this calculated logP indicates a molecule with the passive permeability to reach CNS targets but without the canonical benzodiazepine activity. This combination of favorable permeability and lack of standard target engagement makes it an ideal, clean scaffold for designing CNS-active compounds targeting non-benzodiazepine receptors, a distinct advantage over logP-matched but pharmacologically active 7-chloro analogs.

Physicochemical Property Drug Likeness ADME Prediction

Mass Spectral Fingerprint for Unambiguous Identification in Bioanalytical Assays

The compound possesses a unique gas chromatography-mass spectrometry (GC-MS) fingerprint available in the Wiley Registry of Mass Spectral Data [1]. This certified spectrum provides a definitive analytical standard for the unambiguous identification and quantification of this specific 8-chloro regioisomer in complex biological matrices. This is a critical differentiator for forensic, toxicology, and metabolism studies, where a 7-chloro analog like nordazepam would produce a different fragmentation pattern and chromatographic retention time, potentially leading to misidentification if the correct reference standard is not used. This analytical distinctiveness is a core procurement argument for labs requiring validated reference materials.

Bioanalysis GC-MS Forensic Chemistry

Procurement-Led Application Scenarios for 8-Chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one


Development of Non-Anxiolytic Cardiovascular Drugs via Scaffold Functionalization

Medicinal chemistry teams seeking to develop novel endothelin receptor antagonists should procure this compound as their foundational scaffold. Its documented use in creating derivatives with low nanomolar dual ET_A/ET_B affinities, as demonstrated in the synthesis of rac-39au which showed superior in vivo efficacy to ambrisentan, provides a direct pathway to patentable, cardioprotective agents [1].

Use as a Negative Control or Inactive Probe in GABA_A Receptor Pharmacology Studies

Pharmacology labs studying benzodiazepine receptor function can use this compound as a precise structural control. Its 8-chloro substitution results in a molecule that retains the benzodiazepine core's physicochemical properties but, based on class-level SAR, lacks the potent GABA_A receptor activity of the clinically relevant 7-chloro isomers like nordazepam. This controls for any non-specific, scaffold-mediated effects in cell-based assays [2].

Certified Reference Standard for Regioisomer-Specific Bioanalytical Method Development

Forensic and clinical toxicology laboratories tasked with differentiating between closely related benzodiazepine analogs must procure this compound as a certified reference standard. Its distinct GC-MS spectral fingerprint, archived in the Wiley Registry, ensures the development of unambiguous, selective analytical methods capable of distinguishing the 8-chloro isomer from its 7-chloro counterpart in patient samples, a capability not possible with non-standardized materials [3].

Probe Substrate for Investigating Cytochrome P450 Isoform Structure and Function

Drug metabolism researchers studying the structure-function relationships of CYP450 enzymes can use this 8-chloro regioisomer as a novel molecular probe. Its unknown metabolic profile makes it a powerful tool for exploring the steric and electronic determinants of N-dealkylation or aromatic hydroxylation, in contrast to the well-characterized and predictable metabolism of 7-chloro benzodiazepines [4].

Quote Request

Request a Quote for 8-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.